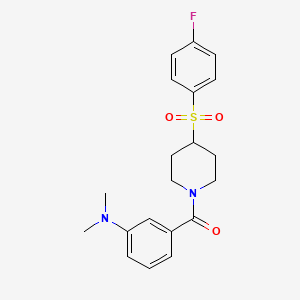![molecular formula C6H9N3O B2773346 (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine CAS No. 1182281-77-1](/img/structure/B2773346.png)
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine, also known as DMPO, is a spin trap that has been widely used in scientific research for the detection and identification of free radicals. DMPO is a small molecule that can react with various free radicals, forming stable adducts that can be detected and analyzed.
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives, have been shown to exhibit glutathione peroxidase (gpx) like activity . GPx is an enzyme that plays a crucial role in protecting the organism from oxidative damage.
Mode of Action
The related compounds mentioned above have been studied in a model system, where the reduction of hydrogen peroxide with dithiothreitol (dttred), in the presence of an organoselenium compound, was investigated . The catalytic reaction proceeds through a selenoxide intermediate .
Biochemical Pathways
The compound’s interaction with its target can affect the biochemical pathways related to oxidative stress. Specifically, it may enhance the activity of the glutathione peroxidase pathway, which helps protect the body from oxidative damage by catalyzing the reduction of hydrogen peroxide .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential antioxidant activity. By enhancing the activity of the glutathione peroxidase pathway, it could help protect cells from oxidative damage .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has several advantages and limitations for lab experiments. One advantage is that (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. Another advantage is that (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can be used in various techniques such as EPR spectroscopy, mass spectrometry, and HPLC. However, (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine in scientific research. One direction is the development of new spin traps that can trap specific types of free radicals with higher efficiency and selectivity. Another direction is the application of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine in the detection and identification of free radicals in complex biological systems such as tissues and organs. Furthermore, the use of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine in combination with other techniques such as proteomics and genomics could provide a more comprehensive understanding of the role of free radicals in various diseases.
Métodos De Síntesis
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can be synthesized by the reaction of 2,5-dimethylpyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine as a yellow crystalline solid with a melting point of 113-115°C. The purity of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can be verified by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has been widely used in scientific research for the detection and identification of free radicals. Free radicals are highly reactive molecules that can damage cells and tissues, leading to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can trap free radicals by forming stable adducts, which can be detected and analyzed by various techniques such as electron paramagnetic resonance (EPR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-3-6(4-7-10)9(2)8-5/h3-4,10H,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCRGXEHRZYAH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

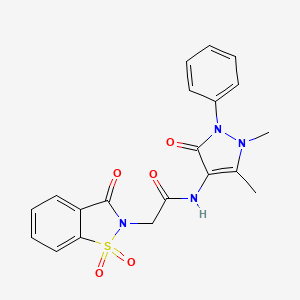
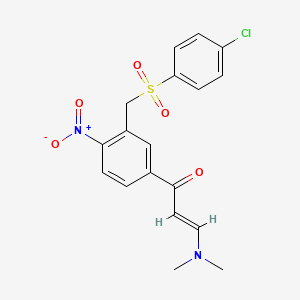
![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
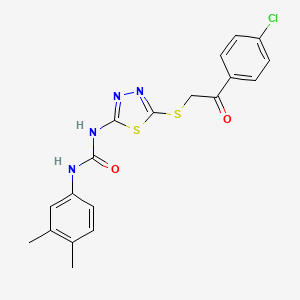
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
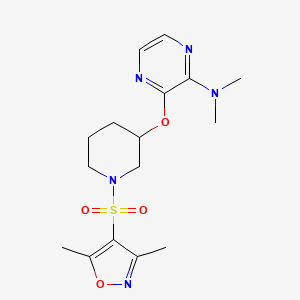
![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)
![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)


![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)
